2-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
2-Chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a chlorinated benzene ring, and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Chlorination of Benzene: The chlorination of benzene can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene with a sulfonyl chloride in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the pyridazine moiety with the chlorinated benzene-sulfonamide intermediate using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazine rings.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridazine moiety may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and pyridazine-containing compounds.
Sulfonamide Derivatives: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Pyridazine Derivatives: These compounds are studied for their potential in treating cardiovascular diseases and as anti-inflammatory agents.
Uniqueness
What sets 2-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H16ClN3O3S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-8-4-5-9-17(15)26(23,24)20-12-13-25-18-11-10-16(21-22-18)14-6-2-1-3-7-14/h1-11,20H,12-13H2 |
InChI Key |
MNSLTOLEDCNZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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